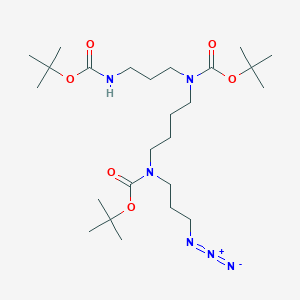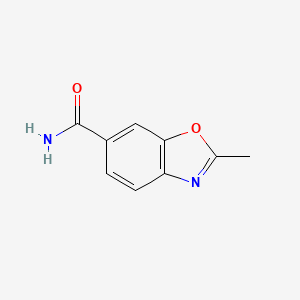
2-(2-Benzyloxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Benzyloxyphenyl)phenol, 95% (2-BOPP) is a phenol derivative used in a variety of scientific applications. It is a colorless, crystalline solid that is insoluble in water but soluble in organic solvents. 2-BOPP has a broad range of uses in the pharmaceutical, chemical, and biological fields, and it is also used as a reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
2-(2-Benzyloxyphenyl)phenol, 95% has a variety of uses in scientific research. It is commonly used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. Additionally, 2-(2-Benzyloxyphenyl)phenol, 95% has been used to study the structure and properties of metal complexes, as well as in the synthesis of biologically active compounds.
Wirkmechanismus
2-(2-Benzyloxyphenyl)phenol, 95% acts as a nucleophile in organic reactions. In the presence of an acid catalyst, the phenolic group of 2-(2-Benzyloxyphenyl)phenol, 95% can react with electrophiles, such as aldehydes and ketones, to form a new carbon-carbon bond. This reaction is known as a nucleophilic aromatic substitution (SNAr) reaction.
Biochemical and Physiological Effects
2-(2-Benzyloxyphenyl)phenol, 95% has been studied for its potential use in the treatment of certain diseases. Studies have shown that 2-(2-Benzyloxyphenyl)phenol, 95% has anti-inflammatory and antioxidant properties, and it has been suggested that it may have potential therapeutic applications in the treatment of neurodegenerative diseases and cancer. Additionally, 2-(2-Benzyloxyphenyl)phenol, 95% has been found to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of novel antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Benzyloxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, and it can be easily synthesized in a two-step process. Additionally, 2-(2-Benzyloxyphenyl)phenol, 95% is relatively inexpensive and widely available. However, it has certain limitations as well. 2-(2-Benzyloxyphenyl)phenol, 95% is insoluble in water, and it is susceptible to oxidation in the presence of air.
Zukünftige Richtungen
The potential applications of 2-(2-Benzyloxyphenyl)phenol, 95% are numerous, and there are many possible future directions for research. Some potential areas of research include the development of novel antimicrobial agents, the use of 2-(2-Benzyloxyphenyl)phenol, 95% as a reagent in organic synthesis, and the study of its potential therapeutic applications in the treatment of neurodegenerative diseases and cancer. Additionally, further research into the mechanism of action of 2-(2-Benzyloxyphenyl)phenol, 95% and its biochemical and physiological effects may lead to the development of new and improved methods for its synthesis and use.
Synthesemethoden
2-(2-Benzyloxyphenyl)phenol, 95% is synthesized via a two-step process. The first step involves the condensation of 2-hydroxybenzaldehyde and benzyl alcohol in the presence of an acid catalyst. This reaction produces a benzyloxybenzaldehyde intermediate, which is then oxidized with potassium permanganate to form the desired product. The reaction is typically carried out at room temperature and yields a 95% pure product.
Eigenschaften
IUPAC Name |
2-(2-phenylmethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)21-14-15-8-2-1-3-9-15/h1-13,20H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPIASOEFBJOQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391291 |
Source


|
| Record name | 2-(2-phenylmethoxyphenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
201405-69-8 |
Source


|
| Record name | 2-(2-phenylmethoxyphenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid](/img/structure/B6357710.png)

![Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95%](/img/structure/B6357717.png)


![5-[(t-Butoxy)carbonyl]-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6357748.png)






